molecular formula C20H14ClN3 B3000017 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile CAS No. 698986-56-0

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile

Cat. No. B3000017
CAS RN: 698986-56-0
M. Wt: 331.8
InChI Key: BTMBASMHEJAQSQ-RVDMUPIBSA-N
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Description

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H14ClN3 and its molecular weight is 331.8. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Interest

The compound (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile has been explored for its utility in synthesizing novel heterocycles with pharmaceutical interest. Bondock, Khalifa, and Fadda (2006) describe using this compound as a key intermediate to prepare Schiff bases, benzo[c]acridine, naphthyl thiopyrimidine, and other derivatives for potential pharmaceutical applications (Bondock, Khalifa, & Fadda, 2006).

Antimicrobial Activity

Fadda, Afsah, and Awad (2013) investigated the antimicrobial activity of derivatives of this compound, including (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile. Their research showed significant activity against Gram-positive and Gram-negative bacteria, and strong antifungal properties (Fadda, Afsah, & Awad, 2013).

Coordination Compounds and Photoluminescent Properties

Li, Ni, and Yong (2018) synthesized coordination compounds based on a related ligand, (E)-4-(3-(2-chloroimidazo[1,2-a]pyridin-3-yl)acryloyl)benzoic acid. They explored these compounds' photoluminescent properties, demonstrating potential applications in materials science (Li, Ni, & Yong, 2018).

Anti-Cancer Properties

Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with benzimidazoles, showing potent in vitro cytotoxic potency on human cancer cell lines. This research suggests potential applications in cancer treatment (Sa̧czewski et al., 2004).

Chemical Sensor Development

Kumar, Gupta, Paul, and Luxami (2018) designed a benzimidazole-based probe embedded with acrylonitrile for ratiometric detection of CN− ions. This research indicates its use in developing sensitive chemical sensors (Kumar, Gupta, Paul, & Luxami, 2018).

Corrosion Inhibition

Chaouiki et al. (2020) examined the corrosion inhibiting properties of benzimidazole derivatives, including those related to (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile, for mild steel in HCl solution. This research has implications for industrial applications in corrosion prevention (Chaouiki et al., 2020).

Environmental Applications

Minh and Lee (2018) investigated a nanohybrid for efficient chemisorption of 1H-benzo[d]imidazole, an emerging pharmaceutical contaminant. This study suggests environmental applications in wastewater treatment (Minh & Lee, 2018).

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3/c21-19-14(10-9-13-5-1-2-6-16(13)19)11-15(12-22)20-23-17-7-3-4-8-18(17)24-20/h1-8,11H,9-10H2,(H,23,24)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMBASMHEJAQSQ-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C2=CC=CC=C21)Cl)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(C2=CC=CC=C21)Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylonitrile

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